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molecular formula C7H12 B089641 2,4-Dimethyl-1,3-pentadiene CAS No. 1000-86-8

2,4-Dimethyl-1,3-pentadiene

Cat. No. B089641
M. Wt: 96.17 g/mol
InChI Key: CMSUNVGIWAFNBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08536215B2

Procedure details

In a 500 ml sulfonation flask with cooling funnel, dropping funnel and mechanical stirring under air (*) at 5° C. was added but-3-en-2-one (43 ml; 0.52 mol) then THF (4.2 ml; 52 mmol) followed by a careful portionwise addition of aluminum chloride (3.5 g; 26 mmol). White fumes and increase of temperature to 20° C. were observed. The mixture turned red. The temperature was decreased to 15° C. and 2,4-dimethyl-1,3-pentadiene (68 ml; 0.52 mol) was added dropwise (90 min). Exothermic reaction was observed. The reaction mixture was stirred for 8 hours at 25° C. and for 10 hours at 45° C. As the diene was still detected but-3-en-2-one was added dropwise (22 ml; 0.26 mol) (10 min) and the mixture was stirred for additional 48 hours at 25° C. Dichloromethane (200 ml) was added to the mixture which was stirred for 5 min and filtered over celite. The red solution obtained was poured into cold water (1 l) and extracted with dichloromethane (4×300 ml). Combined organic layers were washed with brine (500 ml) and water (500 ml), dried over sodium sulfate and filtered over silica. The solvent was removed in vacuo to afford 84 g (97% of theory) of 1-(2,2,4-trimethyl-cyclohex-3-enyl)-ethanone as a clear red oil.
Quantity
43 mL
Type
reactant
Reaction Step One
Name
Quantity
4.2 mL
Type
reactant
Reaction Step Two
Quantity
3.5 g
Type
catalyst
Reaction Step Two
Quantity
68 mL
Type
reactant
Reaction Step Three
[Compound]
Name
diene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
200 mL
Type
reactant
Reaction Step Six
Name
Quantity
1 L
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH3:1]C(=O)C=C.[CH2:6]1[CH2:10][O:9][CH2:8][CH2:7]1.[CH3:11][C:12]([CH:14]=[C:15](C)[CH3:16])=[CH2:13].ClCCl>[Cl-].[Al+3].[Cl-].[Cl-].O>[CH3:11][C:12]1([CH3:13])[CH:14]=[C:15]([CH3:16])[CH2:10][CH2:6][CH:7]1[C:8](=[O:9])[CH3:1] |f:4.5.6.7|

Inputs

Step One
Name
Quantity
43 mL
Type
reactant
Smiles
CC(C=C)=O
Step Two
Name
Quantity
4.2 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
3.5 g
Type
catalyst
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Three
Name
Quantity
68 mL
Type
reactant
Smiles
CC(=C)C=C(C)C
Step Four
Name
diene
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C=C)=O
Step Six
Name
Quantity
200 mL
Type
reactant
Smiles
ClCCl
Step Seven
Name
Quantity
1 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
mechanical stirring under air (*) at 5° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
In a 500 ml sulfonation flask with cooling funnel
TEMPERATURE
Type
TEMPERATURE
Details
White fumes and increase of temperature to 20° C.
CUSTOM
Type
CUSTOM
Details
was decreased to 15° C.
CUSTOM
Type
CUSTOM
Details
Exothermic reaction
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 8 hours at 25° C. and for 10 hours at 45° C
Duration
10 h
ADDITION
Type
ADDITION
Details
was added dropwise (22 ml; 0.26 mol) (10 min)
Duration
10 min
STIRRING
Type
STIRRING
Details
the mixture was stirred for additional 48 hours at 25° C
Duration
48 h
STIRRING
Type
STIRRING
Details
was stirred for 5 min
Duration
5 min
FILTRATION
Type
FILTRATION
Details
filtered over celite
CUSTOM
Type
CUSTOM
Details
The red solution obtained
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (4×300 ml)
WASH
Type
WASH
Details
Combined organic layers were washed with brine (500 ml) and water (500 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered over silica
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
CC1(C(CCC(=C1)C)C(C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 84 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 971.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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